REACTION_CXSMILES
|
[OH-].[K+].[Cl:3][C:4]1[N:9]=[CH:8][C:7]([C:10]([O:12]C)=[O:11])=[C:6]([C:14]([F:17])([F:16])[F:15])[CH:5]=1>O1CCOCC1.O>[Cl:3][C:4]1[CH:5]=[C:6]([C:14]([F:15])([F:16])[F:17])[C:7]([C:10]([OH:12])=[O:11])=[CH:8][N:9]=1 |f:0.1,3.4|
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Name
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|
Quantity
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0.073 g
|
Type
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reactant
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Smiles
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[OH-].[K+]
|
Name
|
|
Quantity
|
0.22 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC(=C(C=N1)C(=O)OC)C(F)(F)F
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Name
|
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Quantity
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6 mL
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Type
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solvent
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Smiles
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O1CCOCC1.O
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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Recrystallization
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Name
|
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Type
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product
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Smiles
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ClC1=NC=C(C(=O)O)C(=C1)C(F)(F)F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |